(2S,3R,4S,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)Methyl)-4-Methylphenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol
CAS No.: 1358581-37-9
Cat. No.: VC0108588
Molecular Formula: C25H27FO6S
Molecular Weight: 474.543
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1358581-37-9 |
|---|---|
| Molecular Formula | C25H27FO6S |
| Molecular Weight | 474.543 |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol |
| Standard InChI | InChI=1S/C25H27FO6S/c1-14-3-6-17(25(31-2)24(30)23(29)22(28)20(13-27)32-25)11-16(14)12-19-9-10-21(33-19)15-4-7-18(26)8-5-15/h3-11,20,22-24,27-30H,12-13H2,1-2H3/t20-,22-,23+,24-,25+/m1/s1 |
| Standard InChI Key | UKGXVMIGVXOCSH-HFBCXCLPSA-N |
| SMILES | CC1=C(C=C(C=C1)C2(C(C(C(C(O2)CO)O)O)O)OC)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Introduction
The compound (2S,3R,4S,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)Methyl)-4-Methylphenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol is a complex organic molecule with a specific stereochemistry. It is known by several synonyms, including 2-Methoxy Canagliflozin and Canagliflozin Impurity 1 . This compound is structurally related to canagliflozin, a medication used in the treatment of type 2 diabetes.
Synthesis and Impurities
The synthesis of compounds related to canagliflozin often involves complex steps, including the formation of thiophene and pyran rings. Impurities like the one can arise during these processes due to variations in reaction conditions or incomplete purification .
Biological and Pharmacological Relevance
While (2S,3R,4S,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)Methyl)-4-Methylphenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol is not a primary therapeutic agent, its relationship to canagliflozin suggests potential biological activity. Canagliflozin acts as a sodium-glucose cotransporter 2 (SGLT2) inhibitor, reducing glucose reabsorption in the kidneys and promoting its excretion in urine .
Research Findings
Research on this compound is limited, but studies on similar structures indicate that modifications to the pyran ring and the presence of fluorophenyl groups can significantly affect biological activity and pharmacokinetics. The specific stereochemistry of this compound may influence its interaction with biological targets, although detailed studies are needed to fully understand its effects.
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